Z-Gly-Gly-Arg-AMC TFA: A Comprehensive Technical Guide for Researchers
Z-Gly-Gly-Arg-AMC TFA: A Comprehensive Technical Guide for Researchers
For Immediate Release
A Deep Dive into the Fluorogenic Substrate Z-Gly-Gly-Arg-AMC TFA for Protease Research and Drug Discovery
This technical guide provides an in-depth overview of Z-Gly-Gly-Arg-AMC TFA (N-carbobenzoxy-glycyl-glycyl-arginine 7-amido-4-methylcoumarin trifluoroacetate salt), a widely utilized fluorogenic substrate in life sciences research. Tailored for researchers, scientists, and drug development professionals, this document details the substrate's core properties, mechanism of action, and applications in studying key enzymes involved in coagulation, fibrinolysis, and other physiological and pathological processes.
Core Properties and Mechanism of Action
Z-Gly-Gly-Arg-AMC TFA is a synthetic peptide substrate that, in its intact form, is non-fluorescent. The peptide sequence, Glycyl-Glycyl-Arginine, is specifically recognized and cleaved by a range of serine proteases. The N-terminal benzyloxycarbonyl (Z) group serves as a protecting group. Upon enzymatic cleavage at the C-terminal side of the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released.[1] The resulting fluorescence can be quantitatively measured, providing a sensitive and continuous assay of enzyme activity.
The trifluoroacetate (TFA) salt form ensures improved solubility and stability of the compound.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value |
| Molecular Formula | C₃₀H₃₄F₃N₇O₉ |
| Molecular Weight | 693.63 g/mol [2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (e.g., 10 mM)[1] |
| Excitation Wavelength | 350-380 nm[3][4] |
| Emission Wavelength | 440-465 nm[1][3] |
| Storage | Store at -20°C, protected from light[1] |
Enzymatic Specificity and Kinetic Parameters
Z-Gly-Gly-Arg-AMC is a substrate for several key serine proteases, with a particular specificity for thrombin. It is also effectively cleaved by urokinase, trypsin, and tissue-type plasminogen activator (tPA).[3] The rate of AMC release is directly proportional to the enzymatic activity under appropriate assay conditions.
While specific kinetic parameters for Z-Gly-Gly-Arg-AMC are not always readily available in literature, a study by Berkel et al. noted that the removal of the N-terminal benzyloxycarbonyl (Z) group to form H-Gly-Gly-Arg-AMC resulted in a 6-fold increase in the Michaelis constant (Km) and a 3-fold increase in the catalytic rate constant (kcat) for thrombin.[5] Another study reported a kcat/KM of greater than 10,000 M⁻¹s⁻¹ for the hydrochloride salt of Z-Gly-Gly-Arg-AMC with thrombin.[6] For the related substrate Z-Gly-Pro-Arg-AMC, kinetic data for thrombin has been reported as kcat = 18.6 s⁻¹ and Km = 21.7 µM.[7]
Table 2: Enzyme Specificity and Reported Kinetic Data
| Enzyme | Typical Function | Reported Kinetic Parameters (for related substrates) |
| Thrombin | Blood coagulation | kcat/KM > 10,000 M⁻¹s⁻¹ (for Z-GGR-AMC HCl)[6] |
| Urokinase (uPA) | Fibrinolysis, tissue remodeling | Kinetic data not readily available for Z-GGR-AMC. |
| Trypsin | Digestion, various cellular processes | Kinetic data not readily available for Z-GGR-AMC. |
| Tissue Plasminogen Activator (tPA) | Fibrinolysis | Kinetic data not readily available for Z-GGR-AMC. |
Experimental Protocols
The following are generalized protocols for measuring the activity of enzymes using Z-Gly-Gly-Arg-AMC TFA. Optimal conditions, including substrate and enzyme concentrations, and buffer composition, should be determined empirically for each specific application.
General Assay Workflow
Thrombin Activity Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Thrombin (human or bovine)
-
Z-Gly-Gly-Arg-AMC TFA
-
Assay Buffer: 10 mM Tris-Cl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% w/v BSA, 0.01% v/v Triton-X100[8]
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of Z-Gly-Gly-Arg-AMC TFA in DMSO. Store aliquots at -20°C.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. A typical final concentration is 50 µM.[8]
-
Prepare serial dilutions of thrombin in Assay Buffer. The optimal concentration will depend on the specific activity of the enzyme preparation.
-
Pipette 50 µL of the thrombin dilutions into the wells of the microplate.
-
To initiate the reaction, add 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorescence reader and measure the increase in fluorescence over time (kinetic assay) at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm. [8] Alternatively, the reaction can be stopped after a defined incubation period (endpoint assay) by adding an appropriate stop solution (e.g., acetic acid).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
Urokinase, Trypsin, and tPA Activity Assays
The protocol for these enzymes is similar to the thrombin assay, with modifications to the buffer composition and enzyme concentrations as needed.
-
Urokinase Assay Buffer: A common buffer is 50 mM Tris, pH 8.8.[9]
-
Trypsin Assay Buffer: A suitable buffer is 50 mM Tris, 150 mM NaCl, 1 mM CaCl₂, pH 8.0.[10]
-
tPA Assay Buffer: A recommended buffer is 1X assay buffer as described in commercially available kits.[11]
Signaling Pathways
Z-Gly-Gly-Arg-AMC TFA is a valuable tool for studying enzymes involved in critical signaling cascades. The following diagrams illustrate the general pathways in which these proteases function.
Applications in Research and Drug Development
Z-Gly-Gly-Arg-AMC TFA is a versatile tool with numerous applications:
-
Enzyme Kinetics: Determination of Km and kcat values for relevant proteases.
-
High-Throughput Screening (HTS): Screening for inhibitors of thrombin, urokinase, trypsin, and tPA in drug discovery programs.[8]
-
Diagnostics: Potential use in diagnostic assays to measure protease activity in biological samples such as plasma.[12]
-
Basic Research: Investigating the role of these proteases in various physiological and pathological processes, including coagulation, fibrinolysis, cancer cell invasion, and inflammation.
Conclusion
Z-Gly-Gly-Arg-AMC TFA is a robust and sensitive fluorogenic substrate that has become an indispensable tool for researchers studying serine proteases. Its well-defined mechanism of action, coupled with its specificity for key enzymes, makes it highly suitable for a wide range of applications, from fundamental enzyme characterization to high-throughput drug screening. This guide provides a comprehensive overview to facilitate its effective use in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
- 4. abcam.com [abcam.com]
- 5. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]
- 7. glpbio.com [glpbio.com]
- 8. rsc.org [rsc.org]
- 9. coachrom.com [coachrom.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 4.7. Thrombin Generation Assay [bio-protocol.org]
